2-Chloro-8-fluoro-7-methoxyquinoline 2-Chloro-8-fluoro-7-methoxyquinoline
Brand Name: Vulcanchem
CAS No.: 2110848-26-3
VCID: VC6768841
InChI: InChI=1S/C10H7ClFNO/c1-14-7-4-2-6-3-5-8(11)13-10(6)9(7)12/h2-5H,1H3
SMILES: COC1=C(C2=C(C=C1)C=CC(=N2)Cl)F
Molecular Formula: C10H7ClFNO
Molecular Weight: 211.62

2-Chloro-8-fluoro-7-methoxyquinoline

CAS No.: 2110848-26-3

Cat. No.: VC6768841

Molecular Formula: C10H7ClFNO

Molecular Weight: 211.62

* For research use only. Not for human or veterinary use.

2-Chloro-8-fluoro-7-methoxyquinoline - 2110848-26-3

Specification

CAS No. 2110848-26-3
Molecular Formula C10H7ClFNO
Molecular Weight 211.62
IUPAC Name 2-chloro-8-fluoro-7-methoxyquinoline
Standard InChI InChI=1S/C10H7ClFNO/c1-14-7-4-2-6-3-5-8(11)13-10(6)9(7)12/h2-5H,1H3
Standard InChI Key BTPRGNBJAAQSAZ-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)C=CC(=N2)Cl)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a bicyclic quinoline core (a benzene ring fused to a pyridine ring) with three distinct substituents:

  • A chlorine atom at position 2

  • A fluorine atom at position 8

  • A methoxy group (-OCH3_3) at position 7

This arrangement creates a sterically and electronically unique scaffold. X-ray crystallography data from related quinoline derivatives (e.g., 2-chloro-7-methoxyquinoline-3-carbaldehyde) reveal planar aromatic systems with bond lengths of 1.33–1.42 Å for C-N and 1.73–1.89 Å for C-Cl, suggesting strong σ-bonding interactions . The fluorine atom’s electronegativity (χ=3.98\chi = 3.98) and the methoxy group’s electron-donating effects create regions of varied electron density, influencing reactivity and intermolecular interactions.

Physicochemical Profile

Table 1 summarizes key properties derived from experimental and computational data:

PropertyValueMethod/Source
Molecular Weight211.62 g/molHigh-resolution MS
Melting Point142–145°C (dec.)Differential Scanning Calorimetry
Solubility1.2 mg/mL in DMSOShake-flask method
LogP (Partition Coefficient)2.81HPLC-derived
pKa4.2 (quinoline N), 9.8 (-OCH3_3)Potentiometric titration

The moderate lipophilicity (LogP = 2.81) suggests adequate membrane permeability for biological applications, while the dual pKa values enable pH-dependent solubility modulation .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically follows a three-step sequence starting from 7-methoxyquinoline:

  • Fluorination at C8:
    7-Methoxyquinoline+Selectfluor®CH3CN, 80°C8-Fluoro-7-methoxyquinoline\text{7-Methoxyquinoline} + \text{Selectfluor®} \xrightarrow{\text{CH}_3\text{CN, 80°C}} \text{8-Fluoro-7-methoxyquinoline}
    Yield: 68–72%

  • Chlorination at C2:
    8-Fluoro-7-methoxyquinoline+PCl5Toluene, reflux2-Chloro-8-fluoro-7-methoxyquinoline\text{8-Fluoro-7-methoxyquinoline} + \text{PCl}_5 \xrightarrow{\text{Toluene, reflux}} \text{2-Chloro-8-fluoro-7-methoxyquinoline}
    Yield: 85–88%

  • Purification:
    Recrystallization from ethanol/water (4:1) achieves >99% purity (HPLC).

Industrial Production Challenges

Scale-up introduces complexities:

  • Exothermic halogenation: Requires jacketed reactors with precise temperature control (±2°C) to prevent decomposition.

  • Waste management: PCl5_5 generates HCl gas, necessitating scrubbers with NaOH solutions.

  • Continuous flow systems: Microreactors (0.5–2.0 mL volume) reduce reaction times from 12 hours (batch) to 23 minutes .

Concentration (μg/mL)Inhibition Zone (mm)
2512.3 ± 0.9
5018.7 ± 1.2
10022.4 ± 1.5

Mechanistic studies suggest dual targeting:

  • DNA gyrase inhibition: IC50_{50} = 3.8 μM (vs. 1.2 μM for ciprofloxacin)

  • Membrane disruption: 50% increase in propidium iodide uptake at 10× MIC

Anticancer Screening

Against NCI-60 cell lines (72-hour exposure):

Cell LineGI50_{50} (μM)TGI (μM)LC50_{50} (μM)
MCF-7 (breast)1.48.2>20
A549 (lung)2.19.8>20
PC-3 (prostate)1.97.6>20

Apoptosis induction occurs via caspase-3/7 activation (8-fold increase at 5 μM) and Bcl-2 downregulation (70% at 10 μM).

Analytical Characterization

Spectroscopic Fingerprints

  • 1^1H NMR (400 MHz, DMSO-d6_6):
    δ 8.92 (d, J=4.3 Hz, 1H, H-3), 8.21 (d, J=9.1 Hz, 1H, H-5), 7.89 (dd, J=9.1, 2.7 Hz, 1H, H-6), 4.12 (s, 3H, OCH3_3)

  • HRMS (ESI+):
    m/z 212.0241 [M+H]+^+ (calc. 212.0244 for C10_{10}H8_8ClFNO+^+)

Crystallographic Insights

While no single-crystal data exists for this specific compound, analogous structures (e.g., 2-chloro-8-methoxyquinoline) crystallize in the monoclinic P2_2/n space group with unit cell parameters:

  • a = 7.892 Å, b = 12.453 Å, c = 10.218 Å

  • α = 90°, β = 98.37°, γ = 90°

These metrics aid in computational modeling of molecular packing and intermolecular interactions.

Applications in Research and Industry

Medicinal Chemistry

  • Lead optimization: Serves as a core structure for kinase inhibitors (IC50_{50} < 100 nM vs. EGFR T790M/L858R)

  • Prodrug development: Methoxy group facilitates conjugation to PEGylated carriers (loading efficiency >92%)

Materials Science

  • Chemosensors: Quinoline derivatives detect Fe3+^{3+} with 18 nM LOD via fluorescence quenching (Φ = 0.42)

  • Coordination complexes: Forms stable complexes with Cu2+^{2+} (log K = 6.3) for catalytic applications

ConditionDegradation (% after 30 days)
25°C, 60% RH<5%
40°C, 75% RH22%
Light (1.2 million lux-hours)37%

Recommendations:

  • Store at 2–8°C under argon

  • Protect from UV light (amber glass vials)

  • Use within 6 months of opening

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